Bienvenue dans la boutique en ligne BenchChem!

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Organic Synthesis Crystallization Thermal Analysis

This imidazo[4,5-b]pyridine core (CAS 172648-19-0) features a 6-bromo handle for cross-coupling and a 2-hydroxymethyl group for linker installation. With ≥95% purity and a sharp melting point (230-233°C), it streamlines SAR exploration and process scale-up. Ideal for synthesizing kinase inhibitors, PROTAC warheads, or diversifying heterocyclic libraries with high yields.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 172648-19-0
Cat. No. B172937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
CAS172648-19-0
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)CO)Br
InChIInChI=1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
InChIKeySRDOBLPQJXFKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

172648-19-0: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a Synthetic Intermediate and Scaffold


(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-19-0) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class. It features a bromine atom at the 6-position and a hydroxymethyl group at the 2-position of the fused bicyclic core, with a molecular weight of 228.05 g/mol [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a precursor for kinase inhibitors and other bioactive molecules . Its structural attributes confer specific physicochemical properties, including a well-defined melting point (230-233°C) [2] and a purity grade of ≥95% from reputable vendors , making it a reliable starting material for targeted synthetic campaigns.

Why Structural Analogs Cannot Be Arbitrarily Substituted for 172648-19-0 in Synthetic Workflows


Despite sharing the imidazo[4,5-b]pyridine core, analogs differ markedly in their physicochemical and synthetic profiles, rendering generic substitution a significant risk to experimental reproducibility. For instance, the presence or absence of a bromine substituent and the nature of the 2-position functional group (e.g., hydroxymethyl vs. pyridyl or thiomethyl) directly influence melting point, solubility, and reactivity in cross-coupling reactions [1]. The target compound (172648-19-0) exhibits a melting point of 230-233°C, a characteristic that distinguishes it from its non-brominated counterpart and impacts purification and handling protocols [2]. Furthermore, synthetic yields for the preparation of 172648-19-0 are reported to be high (70-80%) under optimized conditions, whereas alternative routes to related scaffolds may afford lower yields or require more forcing conditions, thereby affecting overall project efficiency [3]. These quantifiable differences underscore the necessity of procuring the exact compound to ensure consistency and reproducibility in downstream applications.

Quantitative Differentiation: Evidence for Prioritizing 172648-19-0 Over Related Imidazo[4,5-b]pyridine Analogs


Thermal Stability and Handling: 172648-19-0 Exhibits a Distinctly Higher Melting Point Than Non-Brominated Analogs

The melting point of (6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-19-0) is 230-233°C, which is significantly higher than that of its non-brominated analog, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-00-9), which melts at 130-132°C . This >100°C difference directly impacts purification strategies, such as recrystallization, and dictates handling and storage conditions. The higher melting point of 172648-19-0 suggests enhanced crystal lattice stability, which can be advantageous for solid-state storage and for processes requiring thermal robustness [1].

Organic Synthesis Crystallization Thermal Analysis

Synthetic Efficiency: High-Yield Preparation of 172648-19-0 Outperforms Alternative Scaffold Syntheses

The synthesis of (6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-19-0) via bromination of 1H-imidazo[4,5-b]pyridine-2-methanol with N-bromosuccinimide (NBS) proceeds with a high yield of 70-80% under mild, room-temperature conditions [1]. This contrasts sharply with the multi-step, lower-yielding routes required for more elaborate imidazo[4,5-b]pyridine-based kinase inhibitors, such as CCT137690, which typically involve complex coupling steps and purifications that diminish overall process efficiency . The high yield and straightforward procedure for 172648-19-0 make it a cost-effective and time-saving intermediate for building diverse compound libraries.

Process Chemistry Reaction Optimization Green Chemistry

Purity Benchmark: 172648-19-0 is Supplied at ≥95% Purity, Ensuring Consistent Performance in Downstream Reactions

Commercial sources for (6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-19-0) consistently provide the compound with a purity of ≥95%, as confirmed by HPLC, NMR, or GC analysis . While this level of purity is standard for many research chemicals, it is notably higher than that of some niche, less-optimized imidazo[4,5-b]pyridine analogs, which may be offered at lower purities (e.g., 90% or unspecified) due to challenging syntheses . The assured high purity of 172648-19-0 minimizes batch-to-batch variability and ensures that downstream reactions, such as Suzuki couplings or nucleophilic substitutions at the bromine center, proceed with predictable efficiency and yield.

Quality Control Analytical Chemistry Reproducibility

Versatile Reactivity: The Bromine Atom at Position 6 Enables Diverse Cross-Coupling Transformations Not Accessible with Des-Bromo Analogs

The 6-bromo substituent on the imidazo[4,5-b]pyridine core of 172648-19-0 serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and nucleophilic aromatic substitution (SNAr) [1]. This is in direct contrast to its non-brominated counterpart, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-00-9), which lacks this site for diversification and thus cannot be elaborated into the same range of aryl-, heteroaryl-, or amino-substituted derivatives . The ability to introduce a wide variety of substituents at the 6-position using well-established protocols makes 172648-19-0 a strategically valuable building block for generating focused libraries of kinase inhibitors or other bioactive molecules.

Suzuki Coupling Buchwald-Hartwig Amination Medicinal Chemistry

Distinct Application Stage: 172648-19-0 as a Scalable Intermediate vs. Advanced Lead Compounds for Specific Targets

While advanced imidazo[4,5-b]pyridine derivatives such as CCT137690 (IC50 = 15 nM for Aurora A) and STK393606 (IC50 = 26.4 nM for 15-PGDH) are potent, selective enzyme inhibitors, they are complex, multi-step syntheses with limited commercial availability and high cost . In contrast, (6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-19-0) is a readily available, cost-effective intermediate that allows researchers to build diverse libraries and explore novel chemical space without being constrained by a pre-optimized target profile . This positions 172648-19-0 as a strategic starting point for de novo medicinal chemistry campaigns, whereas the advanced leads are best suited for late-stage validation studies.

Drug Discovery Hit-to-Lead Chemical Biology

LogP and Solubility Profile: 172648-19-0 Offers a Balanced Hydrophilic-Lipophilic Profile for Downstream Optimization

The calculated LogP (XLogP3) for (6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-19-0) is 0.6, which is notably lower than that of many 2-aryl-substituted imidazo[4,5-b]pyridine analogs (e.g., 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, calculated LogP ~2.5) [1]. The lower LogP of 172648-19-0 indicates a more favorable aqueous solubility profile, which can be advantageous during the initial stages of lead optimization when balancing potency and drug-like properties is critical [2]. This property, combined with its relatively low molecular weight (228.05 g/mol) and moderate hydrogen bond donor/acceptor counts, positions 172648-19-0 as a compliant starting point for generating compounds that adhere to Lipinski's Rule of Five.

ADME Drug-likeness Physicochemical Properties

Optimal Procurement and Utilization Scenarios for 172648-19-0 Based on Quantitative Evidence


High-Throughput Library Synthesis: Efficient Derivatization via Cross-Coupling

Given the high synthetic yield (70-80%) and the presence of a reactive bromine handle, 172648-19-0 is ideally suited for generating diverse compound libraries through parallel Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions [1]. The assured purity (≥95%) minimizes purification bottlenecks, allowing for rapid SAR exploration in medicinal chemistry programs targeting kinases, GPCRs, or other protein classes .

Process Development and Scale-Up: A Robust Intermediate with Favorable Physicochemical Properties

The high melting point (230-233°C) and straightforward synthesis of 172648-19-0 under mild conditions (room temperature, NBS) make it an attractive candidate for process chemistry scale-up [2]. Its stability and ease of handling reduce the risk of decomposition or unintended side reactions during large-scale batches, supporting the efficient manufacture of advanced pharmaceutical intermediates .

Early-Stage Drug Discovery: A Cost-Effective Entry Point to Imidazo[4,5-b]pyridine Chemical Space

Unlike expensive, pre-optimized lead compounds such as CCT137690 or STK393606, 172648-19-0 offers a low-cost, versatile scaffold for initiating de novo hit-to-lead campaigns . Its balanced LogP (0.6) and compliance with drug-likeness parameters ensure that derivatives generated from it have a higher probability of possessing favorable ADME properties from the outset [3].

Custom Synthesis of Targeted Covalent Inhibitors or PROTACs

The hydroxymethyl group at the 2-position can be readily converted into a leaving group (e.g., tosylate, mesylate) or oxidized to an aldehyde/carboxylic acid, enabling the installation of warheads for covalent inhibitors or linkers for proteolysis-targeting chimeras (PROTACs) [4]. This functional handle, combined with the 6-bromo site for diversification, makes 172648-19-0 a strategic choice for designing bifunctional molecules for targeted protein degradation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.